molecular formula C11H15Cl2NO B1357279 4-(2-Chlorophenoxy)piperidine hydrochloride CAS No. 849107-20-6

4-(2-Chlorophenoxy)piperidine hydrochloride

Cat. No. B1357279
M. Wt: 248.15 g/mol
InChI Key: OWOPJLHKPATCOS-UHFFFAOYSA-N
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Description

“4-(2-Chlorophenoxy)piperidine hydrochloride” is a chemical compound with the empirical formula C11H15Cl2NO . It has a molecular weight of 248.15 . The compound is in solid form .


Molecular Structure Analysis

The SMILES string for “4-(2-Chlorophenoxy)piperidine hydrochloride” is Cl.Clc1ccccc1OC2CCNCC2 . The InChI is 1S/C11H14ClNO.ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H .


Physical And Chemical Properties Analysis

“4-(2-Chlorophenoxy)piperidine hydrochloride” is a solid . The compound has a molecular weight of 248.15 .

Scientific Research Applications

Metabolic Activity and Obesity Management

  • Metabolic Activity in Obese Rats : 4-(2-Chlorophenoxy)piperidine hydrochloride has been studied for its effects on metabolic activity in obese rats. It was found to cause reduced food intake and weight gain in these animals, indicating potential applications in obesity management (Massicot, Steiner, & Godfroid, 1985).
  • Feeding Behavior and Obesity Reduction : This compound has demonstrated effects on feeding behavior, acting on the satiety center and reducing obesity in mice. Notably, it is the first non-amphetamine substance studied with such effects, suggesting its potential in addressing obesity without the drawbacks of amphetamine-based treatments (Massicot, Thuillier, & Godfroid, 1984).

Pharmacological Research

  • Crystal and Molecular Structure Studies : Research has been conducted to determine the crystal and molecular structure of related compounds, providing insights into their pharmacological properties and potential applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).
  • Antimicrobial Activities : Studies have synthesized derivatives of 4-(2-Chlorophenoxy)piperidine hydrochloride to evaluate their antimicrobial properties. These studies are crucial in exploring the use of this compound in treating microbial infections (Ovonramwen, Owolabi, & Oviawe, 2019).

Energy Expenditure and Thermogenic Effect

  • Activation of Energy Expenditure : Research has shown that 4-(2-Chlorophenoxy)piperidine hydrochloride can activate energy expenditure in rats. This activation is achieved by increasing resting oxygen consumption, indicating a potential application in metabolic syndrome and obesity treatment (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Lipolytic Effects

  • Stimulation of Glycerol Release : The compound has been found to stimulate glycerol release from adipocytes, indicating its potential role in lipid metabolism and weight management (Massicot, Falcou, Steiner, & Godfroid, 1986).

Safety And Hazards

The compound is classified as Aquatic Acute 1, Eye Irritant 2, and Skin Irritant 2 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

4-(2-chlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOPJLHKPATCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587449
Record name 4-(2-Chlorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenoxy)piperidine hydrochloride

CAS RN

849107-20-6
Record name 4-(2-Chlorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chlorophenoxy)piperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-chlorophenol (20 g, 0.155 mole) in DMF (200 mL), was added cesium carbonate (101 g, 0.311 mole), followed by 4-methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester (43.45 g, 0.155 mole). The reaction mixture was heated at 65° C. for 7 hours. The mixture was then filtered and concentrated under reduced. The resulting residue was diluted with ice cold water and the solid obtained was filtered and washed with water. The solid was dissolved in ether, washed with 2.5N aqueous NaOH solution, dried over sodium sulfate and concentrated under reduced pressure to afford 24.24 g (50%) of 4-(2-chloro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester. LCMS: 312.13 (M+1)+, 98.35%. A solution of 4-(2-chloro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (24.2 g, 0.0776 mole) in dioxane.HCl (30 mL), was stirred at ambient temperature for 2 hours. The reaction mixture was then concentrated under reduced pressure and the resulting residue was washed with hexane twice to afford 19.13 g (99.6%) of 4-(2-chloro-phenoxy)-piperidine hydrochloride. LCMS: 248.05 (M+1)+, 92.79%. 1H NMR (DMSO-d6): δ 9.3-8.9 (bs, 2H), 7.5-7.42 (d, 1H), 7.38-7.24 (m, 2H), 7.04-6.94 (t, 2H), 4.8-4.7 (m, 1H), 3.3-3.0 (bd, 4H), 2.2-2.05 (bs, 2H), 2.0-1.8 (bs, 2H).
Quantity
24.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KP Li, JJ Gleba, EE Parent, JA Knight… - Molecular …, 2023 - ACS Publications
Stearoyl CoA desaturase 1 (SCD1) is the rate-limiting enzyme for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs) and plays a key role in endogenous (…
Number of citations: 4 pubs.acs.org
G Liu, JK Lynch, J Freeman, B Liu, Z Xin… - Journal of medicinal …, 2007 - ACS Publications
Stearoyl-CoA desaturase 1 (SCD1) catalyzes the committed step in the biosynthesis of monounsaturated fatty acids from saturated, long-chain fatty acids. Studies with SCD1 knockout …
Number of citations: 131 pubs.acs.org
H Zhao, MD Serby, HT Smith, N Cao, TS Suhar… - Bioorganic & medicinal …, 2007 - Elsevier
A series of novel stearoyl-CoA desaturase 1 (SCD1) inhibitors were identified by scaffold design based on known SCD1 inhibitors. Large structural changes were made leading to …
Number of citations: 36 www.sciencedirect.com

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